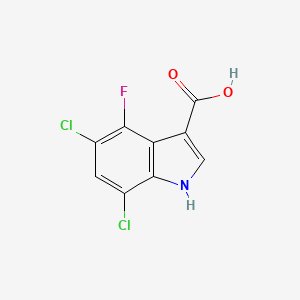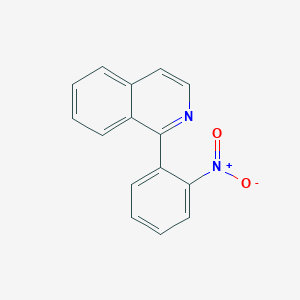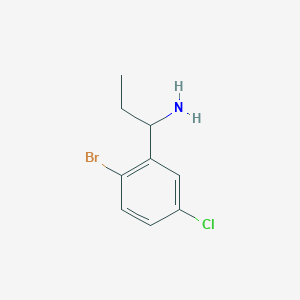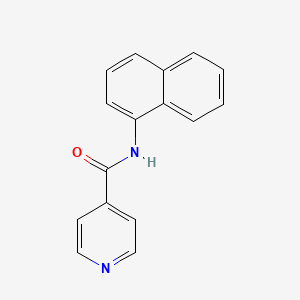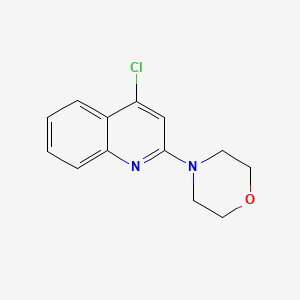
4-(4-Chloroquinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloroquinolin-2-yl)morpholine is a compound that belongs to the quinoline family, which is known for its wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroquinolin-2-yl)morpholine typically involves a multi-step process starting from commercially available 4,7-dichloroquinoline. One common method includes the following steps :
N-Oxidation Reaction: 4,7-dichloroquinoline is oxidized to form 4,7-dichloroquinoline-N-oxide.
C2-Amide Formation Reaction: The N-oxide is then reacted to form a C2-amide derivative.
C4 Substitution Reaction: Finally, a substitution reaction at the C4 position with morpholine yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroquinolin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Chloroquinolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Mefloquine: A quinoline derivative used for malaria treatment.
Uniqueness
4-(4-Chloroquinolin-2-yl)morpholine is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various biological targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-(4-chloroquinolin-2-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-11-9-13(16-5-7-17-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
InChI Key |
SQSRFIQNKNHSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



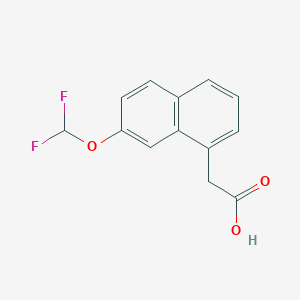
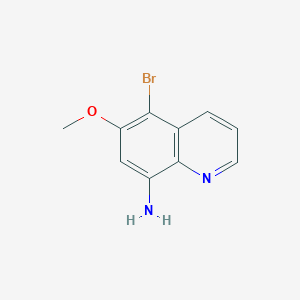
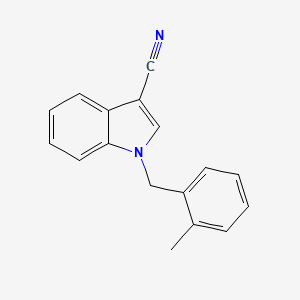
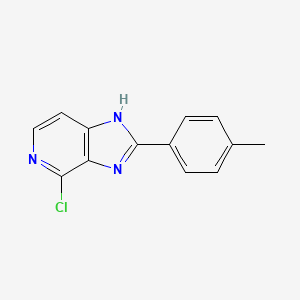
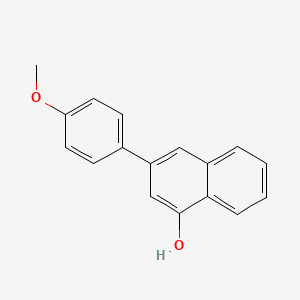
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
